
Coniferaldehyde
Overview
Description
Synthesis Analysis
Coniferyl aldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also synthesized in response to high temperature stress in poplar stems, which results in increased lignin content . Dehydrogenation polymers (DHPs) are synthetic lignin polymers made directly in test tubes by co-incubating purified phenoloxidase enzymes, such as peroxidase or laccase, which are capable of radically oxidizing phenolic compounds, with phenylpropanoids of specific chemistry, such as coniferaldehyde monomers .Molecular Structure Analysis
The molecular formula of this compound is C10H10O3, and its molecular weight is 178.1846 . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-13-10-7-8 (3-2-6-11)4-5-9 (10)12/h2-7,12H,1H3/b3-2+ .Chemical Reactions Analysis
This compound is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also involved in the synthesis of lignin, a complex organic polymer that provides rigidity to plant cell walls .Physical And Chemical Properties Analysis
This compound has a density of 1.1562 g/cm3 at 101.5 ºC. Its melting point is 80-82°C (lit.), and its boiling point is 175°C5mm Hg (lit.). The refractive index of this compound is 1.65635 .Scientific Research Applications
Analytical Methods in Food and Beverage Industry
Coniferaldehyde, a phenolic aldehyde, is utilized in the development of high-performance liquid chromatography (HPLC) methods for the analysis of phenolic compounds in brandies. This method offers advantages such as good separation, high precision, and sensitivity without the need for sample preparation, proving beneficial for routine analysis and quality control in the beverage industry (Canas et al., 2003).
Plant Biomass Utilization and Sustainable Agriculture
Studies have highlighted the importance of this compound residues in lignin for enhancing the sustainable use of plant biomass. Increases in this compound content improve the use of biomass for various applications like feed, pulping, and biorefinery, without affecting plant growth and yields. Specific genetic pathways regulate the incorporation of this compound in lignin, opening new avenues for plant lignin design for targeted industrial uses (Yamamoto et al., 2020).
Genetic and Cellular Regulation in Plants
The genetic and cellular mechanisms governing the incorporation of this compound in lignin are crucial for plant functions like upright stance, water and mineral conduction, and defense against stresses. Advanced analytical tools like the Wiesner test have been validated for the quantitative in situ analysis of this compound in lignin, allowing a deeper understanding of its regulation and accumulation in plant cell walls (Blaschek et al., 2020).
Biotechnological Applications in Lignan Production
This compound has been used as a precursor in biotechnological applications, such as enhancing the production of lignans in hairy root cultures of Linum album. This enhancement is correlated with increased expression of specific genes and enzyme activities, indicating this compound's role in metabolic pathways related to lignan biosynthesis (Ahmadian Chashmi et al., 2016).
Mechanism of Action
Target of Action
Coniferaldehyde, a derivative of cinnamaldehyde, is a major precursor to lignin . It primarily targets the lignin biosynthesis pathway in plants . In the context of human health, this compound has been found to interact with the NF-E2-related factor 2 (Nrf2) , a key regulator in the cellular defense mechanism against oxidative stress .
Mode of Action
In plants, this compound is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . This is a crucial step in the lignin biosynthesis pathway. In the human body, this compound acts as an agonist of Nrf2 . Upon activation, Nrf2 translocates to the nucleus, where it activates its downstream targets .
Biochemical Pathways
This compound plays a significant role in the lignin biosynthesis pathway in plants . It is involved in the formation of specific lignin subunits, contributing to the structural rigidity, resistance to degradation, and impermeability of plant cell walls . In humans, the activation of Nrf2 by this compound leads to the upregulation of various cytoprotective genes, enhancing the body’s defense against oxidative stress .
Pharmacokinetics
It is known that this compound is a low molecular weight phenol, which suggests it may be readily absorbed and distributed in the body
Result of Action
In plants, the incorporation of this compound in lignified cells leads to changes in the lignin composition, affecting the plant’s structural properties and resistance to environmental stresses . In the human body, the activation of Nrf2 by this compound can lead to enhanced cellular defense against oxidative stress, potentially offering protection against diseases associated with oxidative damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in plants, the incorporation of this compound in lignified cells is regulated by autonomous biosynthetic routes for each cell type, distinct cell-to-cell cooperation between specific cell types, and cell wall layer-specific accumulation capacity . This process allows plants to adapt their properties and functions to developmental and environmental changes . In the human body, factors such as diet, lifestyle, and overall health status can potentially influence the action and efficacy of this compound .
Safety and Hazards
Future Directions
Future studies could focus on deciphering the underlying genetic and molecular mechanisms that regulate the amount, linkage, and position of coniferaldehyde within the lignin polymer for each cell type . This could provide new possibilities for designing plant lignin for novel and targeted industrial uses .
properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20649-42-7 | |
| Record name | trans-Coniferaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of coniferaldehyde?
A1: The molecular formula of this compound is C10H10O3 and its molecular weight is 178.18 g/mol.
Q2: How can this compound be detected and quantified in wood and pulp samples?
A2: Several methods can be used to detect and quantify this compound in wood and pulp samples. Fourier-transform Raman spectroscopy can identify specific Raman contributions at 1133 cm-1 that represent this compound structures. [] Another technique uses the Wiesner test (phloroglucinol/HCl) for the quantitative in situ analysis of this compound incorporation in lignin. []
Q3: Which spectroscopic techniques are useful for analyzing this compound and its derivatives?
A3: NMR spectroscopy, particularly 2D 1H-13C correlated NMR, is highly valuable for identifying and characterizing this compound and its derivatives in lignins. [] UV-VIS spectroscopy is also helpful for monitoring changes in this compound content during reactions or treatments, particularly in the context of lignin analysis. [, , , , ]
Q4: What is the role of this compound in lignin biosynthesis?
A4: this compound is a key intermediate in the biosynthesis of lignin, a complex phenolic polymer that strengthens and waterproofs plant cell walls. [] Traditionally considered a minor component, its significance increases in plants deficient in cinnamyl alcohol dehydrogenase (CAD), where it incorporates into lignin at higher levels. [, ]
Q5: How does CAD deficiency impact the incorporation of this compound into lignin?
A5: CAD deficiency leads to an accumulation of hydroxycinnamaldehydes, including this compound, at the expense of traditional monolignols. [, ] This results in lignins with elevated this compound levels and altered structures, often characterized by increased 8-O-4 and 8-8 coupled units. [, , ]
Q6: What are the implications of increased this compound incorporation on lignin properties and plant utilization?
A6: Lignins with elevated this compound levels tend to be less cross-linked and exhibit altered physicochemical properties. [, ] These changes can impact the degradability of plant biomass, often making it more susceptible to enzymatic hydrolysis, which is beneficial for biofuel production and pulping processes. [, , , , ]
Q7: How does this compound participate in radical coupling reactions during lignin polymerization?
A7: this compound, like traditional monolignols, undergoes radical coupling reactions mediated by enzymes like peroxidase and H2O2. [, , ] These reactions can occur between this compound units themselves or with other lignin monomers, contributing to the structural diversity of lignin.
Q8: What are the major reaction pathways of this compound with hydrogen peroxide and peracetic acid during bleaching?
A8: Both hydrogen peroxide and peracetic acid react with this compound, cleaving its side chain either between the α, β double bond or the β, γ bond. [] Peracetic acid is generally more effective due to a faster reaction rate and less likelihood of generating new chromophores. []
Q9: Can this compound be used as a precursor for the synthesis of other valuable compounds?
A9: Yes, feeding experiments with hairy root cultures demonstrate that this compound can be used as a precursor for lignan production. [] For instance, adding this compound to the culture media of Linum album hairy roots significantly enhanced the accumulation of lariciresinol and pinoresinol. []
Q10: Does this compound possess any notable biological activities?
A10: this compound exhibits several biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. [, , ] It has shown promising results in preclinical studies for its potential to ameliorate metabolic disorders and Alzheimer's disease pathology. [, , ]
Q11: How does this compound exert its neuroprotective effects in Alzheimer's disease models?
A11: this compound acts as an agonist of NF-E2-related factor 2 (Nrf2), a transcription factor involved in cellular defense mechanisms. [, ] By activating Nrf2 and its downstream targets, this compound promotes neuronal viability, enhances Aβ clearance, reduces Aβ deposits, and preserves learning and memory function in AD mouse models. [, ]
Q12: What are the potential implications of this compound's anti-platelet aggregation activity?
A12: this compound and related compounds from Cinnamomum cassia exhibit potent inhibitory effects on platelet aggregation induced by various agonists. [] This activity suggests its potential for developing treatments for cardiovascular diseases associated with platelet aggregation and thrombosis. []
Q13: What is the environmental impact of this compound released during wood processing?
A13: While this compound itself has not been extensively studied for its environmental impact, it is a natural component of wood and contributes to the chemical complexity of wood extracts and effluents generated during processing. [] Further research is needed to fully understand its fate and effects in the environment.
Q14: What analytical techniques are used to study the incorporation of this compound into lignin?
A14: A combination of techniques is employed to analyze this compound incorporation in lignin. These include:
- NMR spectroscopy: Provides detailed structural information on lignin polymers, including the presence and linkage types of this compound units. [, , , ]
- Thioacidolysis: A chemical degradation method used to quantify lignin content and determine the monomer composition, revealing the relative abundance of this compound-derived units. [, ]
- Gas chromatography-mass spectrometry (GC-MS): Enables the identification and quantification of this compound and its degradation products, especially after specific chemical treatments or pyrolysis. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

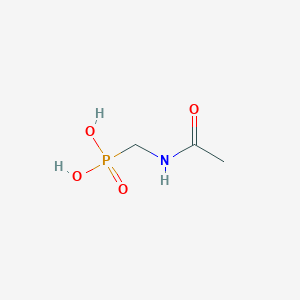

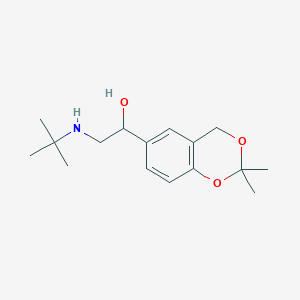
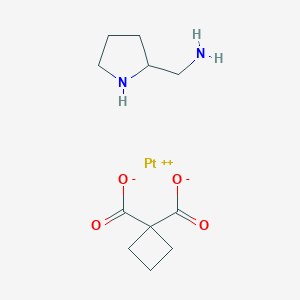
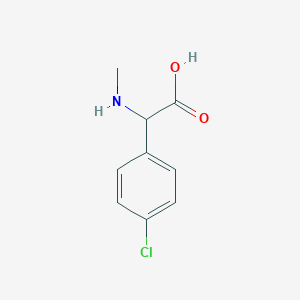
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)
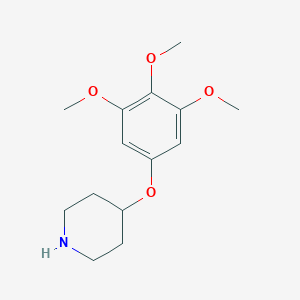
![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
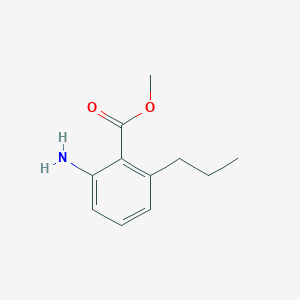



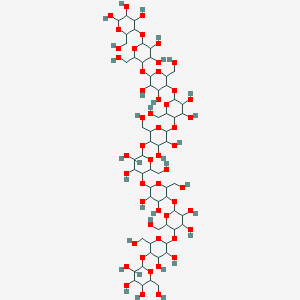
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)